molecular formula C21H20N2O3S B4573885 N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide

N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide

Cat. No.: B4573885
M. Wt: 380.5 g/mol
InChI Key: WSNRWMZIRUQZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.11946368 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Activity

Compounds similar to N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide have been synthesized and evaluated for their Class III antiarrhythmic activity. These compounds show potent activity and are devoid of effects on conduction both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs), indicating their potential as antiarrhythmic agents. One compound, identified as WAY-123,398, exhibited good oral bioavailability and a favorable hemodynamic profile, significantly prolonging action potential duration and restoring sinus rhythm in anesthetized dogs, highlighting its therapeutic potential for arrhythmias (Ellingboe et al., 1992).

Carbonic Anhydrase Inhibition

Research into this compound analogues has uncovered their efficacy as inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors demonstrate nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, offering insights into their mechanism of action and potential therapeutic applications, especially for conditions where CA activity is implicated (Supuran et al., 2013).

Electrophysiological Activity

The cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to this compound, have been studied. These compounds are potent selective class III agents, indicating their potential in treating reentrant arrhythmias and showcasing the importance of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity (Morgan et al., 1990).

Insecticidal Activity

Flubendiamide, a novel class of insecticide with a unique chemical structure that includes a sulfonylalkyl group, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. This compound's unique mode of action and safety profile for non-target organisms suggest its suitability for integrated pest management programs (Tohnishi et al., 2005).

Anticonvulsant Activity

A series of 4-aminobenzamides, related to this compound, were prepared and evaluated for their anticonvulsant effects. These compounds showed significant potency against maximal electroshock seizures (MES), with specific analogues exhibiting higher activity and protective indexes than phenobarbital and phenytoin, suggesting their potential as effective anticonvulsant agents (Clark et al., 1984).

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16-7-5-8-17(13-16)15-22-21(24)18-9-6-10-19(14-18)23-27(25,26)20-11-3-2-4-12-20/h2-14,23H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNRWMZIRUQZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.